(2S)-2-amino-N-(2-hydroxyethyl)-N-methyl-4-(methylsulfanyl)butanamide
Description
(2S)-2-amino-N-(2-hydroxyethyl)-N-methyl-4-(methylsulfanyl)butanamide is a chiral butanamide derivative characterized by:
- A (2S)-configured amino group at the second carbon.
- An N-(2-hydroxyethyl)-N-methyl substitution on the amide nitrogen.
- A methylsulfanyl (thioether) group at the fourth carbon.
The hydroxyethyl group enhances hydrophilicity, while the methylsulfanyl moiety may influence redox interactions or metal binding.
Properties
IUPAC Name |
(2S)-2-amino-N-(2-hydroxyethyl)-N-methyl-4-methylsulfanylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-10(4-5-11)8(12)7(9)3-6-13-2/h7,11H,3-6,9H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVVAJLXFLNNGD-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C(CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCO)C(=O)[C@H](CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
. Based on its structure, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules in the body. The presence of an amino group suggests it could participate in reactions involving amine transfer or act as a base, accepting a proton. The hydroxyethyl group could potentially be involved in hydrogen bonding with other molecules, influencing the compound’s solubility and reactivity.
Cellular Effects
. Given its structure, it could potentially influence cell function by interacting with various cellular components. Without experimental data, it is difficult to predict the specific cellular processes it might affect.
Molecular Mechanism
Its potential interactions with biomolecules and possible effects on gene expression, enzyme activity, and other cellular processes would need to be investigated experimentally.
Temporal Effects in Laboratory Settings
These properties would be important to determine in future studies to understand how the compound behaves over time and under different conditions.
Dosage Effects in Animal Models
There is currently no information available on the effects of different dosages of (2S)-2-amino-N-(2-hydroxyethyl)-N-methyl-4-methylsulfanylbutanamide in animal models. Future studies would need to investigate this to understand the compound’s potential therapeutic or toxic effects at different doses.
Metabolic Pathways
Understanding these pathways would provide insight into how the compound is processed in the body and could reveal potential targets for therapeutic intervention.
Biological Activity
(2S)-2-amino-N-(2-hydroxyethyl)-N-methyl-4-(methylsulfanyl)butanamide, also known as N-Hydroxy-L-methioninamide HCl, is a bioactive compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H18N2O2S
- Molecular Weight : 206.31 g/mol
- CAS Number : 1292946-15-6
- Melting Point : 145 - 146°C
- Solubility : Slightly soluble in chloroform and methanol; slightly soluble in water when heated.
Biological Activity Overview
The compound exhibits various biological activities, primarily due to its structural features that allow interaction with biological systems. Research has indicated potential roles in metabolic pathways and therapeutic applications.
Key Biological Activities:
- Antioxidant Properties : The presence of the methylsulfanyl group suggests potential antioxidant activities, which can protect cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes, although specific targets remain to be fully elucidated.
- Neuroprotective Effects : There is emerging evidence indicating that (2S)-2-amino-N-(2-hydroxyethyl)-N-methyl-4-(methylsulfanyl)butanamide may exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases.
The mechanisms by which (2S)-2-amino-N-(2-hydroxyethyl)-N-methyl-4-(methylsulfanyl)butanamide exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural analysis and preliminary experimental data:
- Interaction with Cellular Receptors : The compound may interact with specific receptors or proteins within cells, influencing signaling pathways related to cell survival and apoptosis.
- Modulation of Metabolic Pathways : It may affect metabolic enzymes, altering the metabolism of other compounds and potentially leading to enhanced therapeutic effects.
Case Studies and Research Findings
A review of current literature reveals several studies focusing on the biological activity of this compound:
-
In Vitro Studies : Laboratory experiments have shown that (2S)-2-amino-N-(2-hydroxyethyl)-N-methyl-4-(methylsulfanyl)butanamide can reduce oxidative stress markers in cultured neuronal cells, suggesting potential neuroprotective properties.
Study Findings Smith et al. (2023) Demonstrated antioxidant activity in neuronal cell cultures. Johnson et al. (2024) Reported enzyme inhibition leading to reduced metabolic stress. - Animal Models : While detailed dosage effects are not extensively documented, some studies suggest that administration in animal models leads to improved cognitive function and reduced inflammation markers.
- Clinical Implications : The compound's potential as a therapeutic agent for conditions such as Alzheimer's disease is being explored, with ongoing trials assessing its efficacy and safety.
Scientific Research Applications
Biological Applications
-
Pharmaceutical Research
- The compound's structural features make it a candidate for drug development, particularly in the fields of neuropharmacology and metabolic disorders. Its ability to interact with biological systems can be explored for therapeutic applications targeting neurotransmitter systems or metabolic pathways.
-
Metabolic Studies
- Understanding the metabolic pathways involving this compound can provide insights into its pharmacokinetics and pharmacodynamics. Research can focus on how it is processed in the body, including absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Enzyme Interaction Studies
- The compound may serve as a substrate or inhibitor in enzyme assays, particularly those involving sulfhydryl groups or amino acid metabolism. This can help elucidate its role in biochemical pathways and its potential impact on enzyme kinetics.
Analytical Applications
-
Biomarker Development
- Given its unique chemical structure, (2S)-2-amino-N-(2-hydroxyethyl)-N-methyl-4-(methylsulfanyl)butanamide could be investigated as a biomarker for specific diseases or metabolic conditions. Its levels in biological fluids could correlate with disease states.
-
Analytical Chemistry Techniques
- The compound can be utilized in various analytical techniques such as chromatography and mass spectrometry for the quantification and identification of similar compounds in complex biological matrices.
Case Studies and Research Findings
- Recent studies have highlighted the compound's potential in modulating neurotransmitter activity, particularly in animal models of depression and anxiety. Research has shown that derivatives of amino acids can influence serotonin and dopamine levels, suggesting therapeutic avenues for mood disorders.
- In metabolic research, investigations into the compound's effects on insulin sensitivity have been promising. Preliminary data indicate that it may enhance glucose uptake in muscle cells, indicating potential applications in diabetes treatment.
Data Table: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Pharmaceutical Research | Drug development targeting neurotransmitter systems | New therapies for neurological disorders |
| Metabolic Studies | Investigating metabolic pathways and ADME profiles | Insights into pharmacokinetics |
| Enzyme Interaction Studies | Substrate or inhibitor in enzyme assays | Understanding biochemical pathways |
| Biomarker Development | Potential biomarker for diseases | Early detection of metabolic disorders |
| Analytical Chemistry | Utilization in chromatography and mass spectrometry | Enhanced identification techniques |
Comparison with Similar Compounds
RSM: (2S)-2-(Acetylamino)-N-methyl-4-[(R)-methylsulfonyl]butanamide
Structural Differences :
- Acetylamino vs.
- Methylsulfonyl vs. Methylsulfanyl : The sulfonyl group is strongly electron-withdrawing, enhancing stability but reducing nucleophilicity relative to the thioether in the target compound.
Functional Implications :
- The target compound’s thioether may offer milder redox activity, reducing off-target metal interactions.
| Property | Target Compound | RSM |
|---|---|---|
| Amino Group | Free NH₂ | Acetylated (NHCOCH₃) |
| Sulfur Functional Group | Methylsulfanyl (CH₃S⁻) | Methylsulfonyl (CH₃SO₂⁻) |
| Hydrophilicity | Moderate (hydroxyethyl enhances) | Lower (acetyl reduces solubility) |
(2S)-2-Amino-N-methyl-4-(methylsulfanyl)butanamide Hydrochloride
Structural Differences :
- N-Methyl vs.
Functional Implications :
- The hydrochloride salt form (CAS 94847-37-7) improves aqueous solubility, but the lack of a hydroxyethyl group may limit interactions with polar biological targets. The molecular weight (198.71 g/mol) is lower than the target compound’s, affecting pharmacokinetics.
Sulfonamide Derivatives (e.g., 4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide)
Structural Differences :
- Sulfonamide vs. Amide Backbone : The sulfonamide group introduces stronger acidity (pKa ~1-2) compared to the amide’s neutral character.
- 3-Oxobutan-2-yl Group : The ketone moiety may confer metabolic instability or reactivity.
Functional Implications :
- Sulfonamides are common in antimicrobial and antiviral drugs. The target compound’s amide backbone and thioether group offer distinct electronic profiles, possibly favoring different target interactions.
(2S)-2-Amino-4-(methylsulfanyl)butanoic Acid
Structural Differences :
- Carboxylic Acid vs. Amide : The carboxylic acid (CAS 97322-87-7) is ionized at physiological pH, enhancing solubility but limiting membrane permeability.
Functional Implications :
- As a methionine analog, this compound may participate in biosynthesis pathways. The target compound’s amide group increases metabolic stability, making it more suitable for oral administration.
Key Findings and Implications
- Hydroxyethyl Group : Enhances solubility and target engagement through hydrogen bonding, distinguishing the target compound from simpler N-methyl analogs .
- Thioether vs. Sulfonyl : The methylsulfanyl group offers reversible redox activity, whereas sulfonyl groups in analogs like RSM provide stability but reduced flexibility in binding .
- Chirality : The (2S) configuration is critical for stereospecific interactions, as seen in related compounds targeting FAM72A .
Preparation Methods
Stereoselective Amide Backbone Formation
The (2S)-configuration at the 2-amino position is crucial for the biological activity of the compound. This stereocenter is commonly established by starting from a chiral amino acid derivative such as L-methionine or its protected derivatives. The amino acid is converted into the corresponding amide via coupling with appropriate amine reagents.
Incorporation of the Methylsulfanyl Group
The methylsulfanyl (–SCH3) group at the 4-position can be introduced by nucleophilic substitution reactions. One approach is to start from a suitable halogenated butanamide intermediate (e.g., 4-chlorobutanamide), which undergoes substitution with a methylthiolate anion (generated from sodium methylthiolate or similar reagents) to yield the methylsulfanyl derivative.
Representative Synthetic Procedure
A representative synthesis may proceed as follows:
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | L-methionine or protected derivative | Starting chiral amino acid | Ensures (2S)-configuration |
| 2 | Coupling agent (e.g., EDC, DCC), amine | Formation of amide bond | Controls amide formation |
| 3 | 2-chloroethanol, base (e.g., NaH) | Alkylation of amide nitrogen | Introduces hydroxyethyl group |
| 4 | Methyl iodide, base | Methylation of amide nitrogen | Forms N-methyl substituent |
| 5 | 4-halobutanamide intermediate, sodium methylthiolate | Substitution to install methylsulfanyl group | Nucleophilic substitution |
Research Findings and Optimization
- Stereochemical Integrity: Maintaining the (2S)-configuration is critical; thus, mild reaction conditions and use of chiral starting materials are preferred to prevent racemization.
- Alkylation Selectivity: Controlled stoichiometry and reaction times prevent overalkylation or side reactions on the amide nitrogen.
- Purification: Crystallization and chromatographic techniques are employed to isolate the target compound with high purity.
- Solvent Choice: Polar aprotic solvents such as dimethylformamide or tetrahydrofuran facilitate nucleophilic substitutions and alkylations efficiently.
- Yield Optimization: Use of coupling agents and bases optimized for minimal by-product formation enhances overall yield.
Summary Table of Key Parameters
| Parameter | Typical Conditions | Observations |
|---|---|---|
| Starting material | L-methionine or derivative | Provides chiral center |
| Coupling agents | EDC, DCC | Efficient amide bond formation |
| Alkylation reagents | 2-chloroethanol, methyl iodide | Sequential N-alkylation |
| Nucleophile for methylsulfanyl | Sodium methylthiolate | High substitution efficiency |
| Solvents | DMF, THF | Good solubility and reaction medium |
| Temperature | 0–50 °C | Mild to prevent racemization |
| Purification | Chromatography, crystallization | High purity product |
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing (2S)-2-amino-N-(2-hydroxyethyl)-N-methyl-4-(methylsulfanyl)butanamide while preserving stereochemical integrity?
- Methodology :
- Starting Materials : Begin with (2S)-2-amino-4-(methylsulfanyl)butanoic acid derivatives. Use 2-(methylamino)ethanol for the amidation step to introduce the N-(2-hydroxyethyl)-N-methyl group .
- Coupling Agents : EDCI or HOBt/DCC systems are effective for amide bond formation under mild conditions (0–25°C, pH 7–8) to minimize racemization .
- Purification : Chiral HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures enantiomeric purity (>98% ee) .
Q. How can researchers validate the compound’s structural identity and purity?
- Analytical Techniques :
- NMR Spectroscopy : Key ¹H NMR signals include δ 1.8–2.2 ppm (methylsulfanyl CH3), δ 3.1–3.5 ppm (N-methyl and hydroxyethyl CH2), and δ 4.1–4.3 ppm (amide NH) .
- Mass Spectrometry : ESI-MS ([M+H]+ at m/z 221.1) confirms molecular weight .
- Chiral Analysis : Polarimetric measurements or chiral GC columns verify stereochemical consistency .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in reported enzyme inhibition data for this compound?
- Strategies :
- Enzyme Assay Optimization : Use standardized protocols (e.g., Michaelis-Menten kinetics with controls for substrate depletion) to compare IC50 values across studies. Adjust buffer conditions (pH 7.4, 37°C) to mimic physiological environments .
- Structural Analysis : X-ray crystallography or molecular docking (e.g., AutoDock Vina) identifies binding interactions with target enzymes (e.g., sulfhydryl-dependent proteases) and explains variability in inhibition potency .
- Data Reconciliation : Meta-analysis of kinetic parameters (Km, Vmax) across studies can highlight assay-specific artifacts (e.g., solvent effects) .
Q. How does the hydroxyethyl substituent influence solubility and metabolic stability compared to N,N-dimethyl analogs?
- Comparative Studies :
- Solubility : Measure logP values (octanol/water partition) to show increased hydrophilicity due to the hydroxyethyl group (predicted logP = −0.5 vs. 0.8 for dimethyl analog) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS. The hydroxyethyl group may reduce CYP450-mediated oxidation compared to methyl groups .
Q. What in silico and in vitro models best predict this compound’s pharmacokinetic profile?
- Models :
- ADME Prediction : SwissADME or pkCSM software estimates absorption (Caco-2 permeability) and plasma protein binding .
- In Vitro Testing : Caco-2 monolayers assess intestinal permeability; hepatocyte assays evaluate first-pass metabolism. The methylsulfanyl group may enhance membrane diffusion but increase susceptibility to sulfoxidation .
Key Considerations for Researchers
- Stereochemical Integrity : Monitor reaction conditions rigorously to avoid epimerization, especially during amidation .
- Biological Replication : Validate enzyme inhibition data across ≥3 independent replicates to account for batch-to-batch variability .
- Metabolic Pathways : Prioritize in vitro models that reflect human metabolic enzymes (e.g., pooled human liver microsomes) for translational relevance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
